molecular formula C8H9NO3 B1453858 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid CAS No. 1123169-39-0

1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No. B1453858
M. Wt: 167.16 g/mol
InChI Key: MZLMUTMYNUZZTC-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H9NO3 . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be analyzed using various techniques such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid are complex and involve several steps. For instance, one study discusses the electrocarboxylation of tetrasubstituted-1,4-dihydropyridines derivatives to synthesize novel dicarboxylic derivatives of 1,4-DHP . Another study discusses a one-pot synthesis of 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids via the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be analyzed using various techniques such as IR and NMR spectroscopy. For instance, the IR spectrum shows peaks at 3142–3396 cm-1 (NH, NH2), 1711 cm-1 (C=O), and 1642 cm-1 (C=O). The 1H NMR spectrum (DMSO-d6) shows peaks at various chemical shifts .

Scientific Research Applications

Synthetic Pathways and Chemical Analysis

The development of novel synthetic methodologies for heterocyclic compounds, such as dihydropyridines, is a significant area of research. These compounds serve as crucial intermediates in the synthesis of various pharmacologically active agents. One study highlights the recent trends in the synthesis and applications of 1,4-dihydropyridines, emphasizing atom economy and environmentally benign processes for generating bioactive molecules (Sohal, 2021) https://consensus.app/papers/review-trends-synthesis-applications-sohal/9bba87c30c005be49676f5f4098718c5/?utm_source=chatgpt.

Chemical Properties and Reactions

The understanding of biocatalyst inhibition by carboxylic acids, including their impact on microbial physiology and metabolic engineering strategies to enhance microbial robustness, is relevant. This knowledge is applied in biotechnological productions and chemical syntheses involving carboxylic acid intermediates, showing the importance of managing inhibitory effects to improve industrial processes (Jarboe et al., 2013) https://consensus.app/papers/understanding-biocatalyst-inhibition-acids-jarboe/cd2279bca0055cffbbd5a1c5912cfda2/?utm_source=chatgpt.

Environmental and Analytical Considerations

In the context of environmental science, the study of carboxylic acid biodegradation and their fate in soil and groundwater provides insights into the bioremediation of contaminants and the environmental impact of chemical production and usage. This research helps in understanding the degradation pathways and potential environmental risks associated with chemical compounds, including those related to the dihydropyridine class (Thornton et al., 2020) https://consensus.app/papers/biodegradation-fate-ethyl-tertbutyl-ether-etbe-soil-thornton/4b4db352c4f35d678fa5327d0357f310/?utm_source=chatgpt.

Biotechnological Applications

The exploration of lactic acid as a biorenewable chemical showcases the potential of carboxylic acids in biotechnological applications. Lactic acid's role as a precursor for various industrial chemicals highlights the relevance of research into the production and application of carboxylic acids, including dihydropyridine derivatives, in sustainable chemistry and biotechnology (Gao et al., 2011) https://consensus.app/papers/biotechnological-routes-based-acid-production-biomass-gao/87ad4116ba8e50f787f22d026f6bd9b3/?utm_source=chatgpt.

Safety And Hazards

The safety and hazards associated with 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid are not explicitly mentioned in the retrieved sources .

properties

IUPAC Name

1-ethyl-2-oxopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-9-4-3-6(8(11)12)5-7(9)10/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLMUTMYNUZZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653245
Record name 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

CAS RN

1123169-39-0
Record name 1-Ethyl-1,2-dihydro-2-oxo-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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